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molecular formula C11H10ClNO B8638727 4-(chloromethyl)-6-methoxyquinoline

4-(chloromethyl)-6-methoxyquinoline

Cat. No. B8638727
M. Wt: 207.65 g/mol
InChI Key: HSBKMMSLWXJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354933B2

Procedure details

1.16 ml of triethylamine and 0.64 ml of methanesulfonyl chloride are successively added to a solution of 1.2 g of 4-hydroxymethyl-6-methoxyquinoline in 45 ml of dichloromethane, under an inert atmosphere of argon at a temperature in the region of 20° C. Stirring is maintained at this temperature for 3 hours. The reaction medium is concentrated under reduced pressure to give a brown residue. The product is used without further purification in the following step.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.CS([Cl:12])(=O)=O.O[CH2:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([O:25][CH3:26])[CH:23]=2)[N:18]=[CH:17][CH:16]=1>ClCCl>[Cl:12][CH2:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[C:22]([O:25][CH3:26])[CH:23]=2)[N:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.64 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
OCC1=CC=NC2=CC=C(C=C12)OC
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at this temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown residue
CUSTOM
Type
CUSTOM
Details
The product is used without further purification in the following step

Outcomes

Product
Name
Type
Smiles
ClCC1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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